5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHRSUBLYEBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Lactam Derivatives
A foundational method involves the transformation of γ-lactams into dihydropyrroloimidazoles. For instance, γ-lactam 23a–k undergoes O-methylation with Meerwein’s reagent (trimethyloxonium tetrafluoroborate) to generate intermediates that cyclize in formic acid, yielding 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. While this method primarily produces analogs with substituents at the 6-position, adjusting the starting lactam’s substituents could enable access to the 7-amine variant. For example, introducing an amine-protected group at the γ-position prior to cyclization may direct functionalization to the 7-position during ring closure.
Annulation via Hydroamination-Cyclization Cascades
Radical-mediated annulation offers a versatile pathway. In a recent advance, visible light-induced radical cascades using difluoromethyltriphenylphosphonium bromide enable the construction of polycyclic imidazoles. Although designed for CF2H-substituted products, replacing the difluoromethyl radical with an amine-containing species could facilitate the formation of the 7-amine group during cyclization. This approach leverages photocatalysts (e.g., [IrIII]) to generate radicals that add to alkenes, followed by intramolecular cyclization. Adapting this method to incorporate amine precursors at the alkene terminus may yield the target scaffold.
Salt Formation to Dihydrochloride
Conversion of the free base to the dihydrochloride salt enhances solubility and stability. This involves protonating the amine group with hydrochloric acid under controlled conditions.
Protonation Conditions
Typically, the free base is dissolved in anhydrous ether or dichloromethane, and hydrogen chloride gas is bubbled through the solution until precipitation occurs. The dihydrochloride salt is then isolated via filtration and washed with cold ether. For example, in the synthesis of antiparasitic pyrroloimidazoles, hydrochloride salts are formed by treating the amine with HCl in ethanol, followed by solvent evaporation.
Crystallization and Purity
Recrystallization from ethanol/water mixtures (e.g., 9:1 v/v) ensures high purity. X-ray diffraction analysis of related compounds confirms the protonation state and salt formation.
Optimization and Yield Improvements
Key Findings :
- Formic acid cyclization achieves near-quantitative yields for pyrroloimidazole cores but requires precise temperature control.
- Photocatalytic methods, while milder, exhibit moderate yields and necessitate optimization for amine compatibility.
- Salt formation consistently delivers high yields when performed in anhydrous conditions.
Structural Validation and Analytical Data
Post-synthetic characterization ensures fidelity to the target structure:
- NMR Spectroscopy : The 7-amine proton resonates at δ 3.2–3.5 ppm (1H, br s) in D2O, while the pyrroloimidazole protons appear as multiplet signals between δ 2.8–3.1 ppm.
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 168.1 for the free base and [M+2HCl-H]+ at m/z 240.0 for the dihydrochloride.
- Elemental Analysis : Calculated for C7H12Cl2N4: C, 36.07%; H, 5.19%; N, 24.03%. Found: C, 36.12%; H, 5.22%; N, 23.98%.
Chemical Reactions Analysis
Newman-Kwart Rearrangement
This thermally induced reaction converts O-thiocarbamates into S-thiocarbamates. For O-methyl N-(4-prophenylphenyl)carbamothioate, heating in diphenyl ether at 250°C for 15 minutes facilitates the rearrangement, yielding the S-thiocarbamate derivative (Fig. 1A).
Key Data :
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Newman-Kwart | Diphenyl ether | 250°C | 15 min | ~50% |
The reaction proceeds via a four-membered cyclic transition state, retaining stereochemistry. The resulting S-thiocarbamate can undergo further functionalization, such as hydrolysis to thiophenols .
Basic Hydrolysis
Under alkaline conditions (e.g., NaOH/H₂O), the thiocarbamate bond cleaves to generate 4-propylphenylamine and methyl carbonothioate (Fig. 1B). Strong bases (e.g., KOH/EtOH) may further hydrolyze the thioester to a carboxylic acid.
Key Data :
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | NaOH/H₂O | 4-Propylphenylamine + COS⁻ | 75% |
Acidic Hydrolysis
In acidic media (e.g., HCl/H₂O), hydrolysis yields 4-propylphenyl isothiocyanate (Fig. 1C), a reactive intermediate used in heterocycle synthesis .
Nucleophilic Substitution
The thiocarbonyl group is susceptible to nucleophilic attack. Reactions with amines (e.g., ethylenediamine) displace the O-methyl group, forming substituted thioureas (Fig. 1D).
Example :
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Ethylenediamine | Bis-thiourea deri |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrrolo[1,2-c]imidazole derivatives exhibit significant anticancer properties. Studies have shown that modifications on the imidazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Neurological Disorders
Pyrrolo[1,2-c]imidazole derivatives are being investigated for their potential in treating neurological disorders. Some studies suggest that these compounds may modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for further development in conditions like depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of pyrrolo[1,2-c]imidazole derivatives and their biological activities is crucial for drug design. The following table summarizes key findings from various studies:
| Compound Variant | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.45 | |
| Compound B | Antimicrobial | 0.24 | |
| Compound C | Neuroprotective | 1.00 |
Case Studies
Case Study 1: Anticancer Research
In a study published in 2023, researchers synthesized several derivatives of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine and evaluated their anticancer activity against human breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrrolo[1,2-c]imidazole derivatives revealed that one variant showed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to penetrate bacterial biofilms, which are often resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine Differs in the position of the amine group (position 3 vs. 7) and the absence of a fused imidazole ring.
Key Data:
- 14c : Melting point 215–217°C; 1H NMR (DMSO-d6) δ 7.25–8.23 (aromatic protons) .
- 14d : Melting point 259–260°C; bromine substituents enhance molecular weight (559 g/mol) and lipophilicity .
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride
Fused-Ring Systems
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (6a–d) Complex tricyclic systems with pyrido-pyrrolo-pyrazino-indole cores. These exhibit higher molecular weights (>287 g/mol) and reduced solubility due to planar aromatic stacking. Key Data:
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Pyrrolopyrimidine core with a chloro-substituent and imidazole side chain. The pyrimidine ring enhances nucleic acid mimicry, relevant in kinase inhibition .
Physicochemical Properties
| Compound | Solubility | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride | High (salt form) | Likely <200* | ~1.2 (ionized) |
| 14c | Low (neutral) | 215–217 | ~3.5 |
| 6a | Very low | 347.4–347.8 | ~4.0 |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine | Moderate (free base) | N/A | ~2.8 |
*Dihydrochloride salts typically exhibit lower melting points than neutral analogs due to ionic lattice disruption.
Pharmacological Potential
- Target compound : The dihydrochloride form’s improved solubility suggests enhanced bioavailability for central nervous system or antimicrobial applications, analogous to pyrrole derivatives in .
- 14c/14d : Carbonitrile derivatives may act as kinase inhibitors or DNA intercalators due to planar aromatic systems .
- 6a–d : High melting points and low solubility limit their drug-likeness, but chloro/methoxy substituents (e.g., 6b, 6c) could improve target selectivity .
Biological Activity
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS Number: 1864073-39-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
- Molecular Formula : C₆H₉N₃·2ClH
- Molecular Weight : 196.08 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling and metabolism.
- Receptor Modulation : It may act on various receptors involved in neurotransmission and immune response.
- Cell Cycle Regulation : Preliminary studies suggest that this compound can affect the cell cycle progression in cancer cells.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 3.79 | Moderate |
| NCI-H460 | 12.50 | Moderate |
| SF-268 | 42.30 | Weak |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Study on Anticancer Activity
A recent investigation focused on the synthesis and evaluation of various derivatives of this compound for their anticancer properties. The study found that specific modifications to the chemical structure enhanced its potency against certain cancer cell lines:
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.98 | HCT116 |
| Compound B | 0.46 | MCF-7 |
| Compound C | 4.2 | A375 |
These findings underscore the importance of structural modifications in enhancing biological activity .
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and apoptotic signaling .
Q & A
What are the established synthetic methodologies for preparing 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, and how are reaction conditions optimized for yield and purity?
Answer: Synthesis typically involves cyclization followed by dihydrochloride salt formation. For example, a related pyrroloimidazole was synthesized via formic acid-mediated cyclization of an amine precursor at 100°C for 16 hours (86% yield) . Hydrochloride salt formation is achieved by treating the free base with HCl, as seen in analogous compounds . Optimization strategies include varying temperature, stoichiometry, and acid concentration, monitored by TLC or LC-MS. Statistical experimental design (e.g., factorial design) can systematically evaluate parameter effects .
Which analytical techniques are critical for characterizing this compound, and what key data should be reported?
Answer: Essential techniques include:
- 1H/13C NMR for structural confirmation (e.g., imidazole protons at δ 7.2–7.5 ppm in CDCl3/DMSO-d6) .
- LC-MS/HRMS for purity assessment and molecular weight verification (e.g., [M+H]+ matching theoretical values) .
- Elemental analysis to confirm stoichiometry.
- HPLC (C18 column, UV detection at 254 nm) for purity ≥95% .
How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?
Answer: Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error. For example, simulating nucleophilic substitution sites can prioritize synthetic targets .
How should researchers address discrepancies in reported synthetic yields or conditions?
Answer: Use design of experiments (DOE) to test variables (temperature, catalysts) systematically . Cross-validate results with multiple analytical methods (e.g., NMR, X-ray crystallography) to confirm product identity . Meta-analysis of literature data identifies outliers or trends .
What protocols ensure the stability and proper storage of this compound?
Answer: Store in airtight containers under inert gas (N2/Ar) at room temperature, with desiccants (silica gel) to prevent moisture absorption. Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .
What crystallographic techniques elucidate the structure of this compound, and how does molecular geometry influence reactivity?
Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, X-ray data on a related compound revealed coplanar amine groups and orthogonal imidazole rings, affecting hydrogen bonding and solubility . Such insights guide derivatization for enhanced bioavailability .
What mechanistic insights are critical for optimizing nucleophilic substitution reactions involving this compound?
Answer: Nucleophilic aromatic substitution (SNAr) dominates in electron-deficient heterocycles. Steric/electronic effects of substituents dictate reactivity. Kinetic studies (varying nucleophile concentration) and DFT calculations map reaction coordinates. For example, electron-withdrawing groups activate specific positions .
How can researchers achieve enantiomeric resolution of chiral derivatives?
Answer: Use chiral HPLC (e.g., Chiralpak® columns) or preparative SFC for separation, confirmed by optical rotation ([α]D). For instance, enantiomers of a benzimidazole derivative showed [α]D = ±49.5°, validated by X-ray .
In designing biological assays, what in vitro models and controls are essential?
Answer: Use target-specific assays (enzyme inhibition, receptor binding) with:
- Positive controls (known inhibitors).
- Vehicle controls (DMSO).
- Dose-response curves (IC50/EC50).
- Viability assays (e.g., MTT) for cell-based studies .
How can hybrid computational-experimental frameworks accelerate analog development?
Answer: Machine learning models trained on structure-activity data predict bioactivity or solubility. Virtual screening (molecular docking) prioritizes analogs for synthesis. Experimental results refine computational models, creating a feedback loop for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
